molecular formula C21H15ClFN3O3S2 B2545003 N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260633-27-9

N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2545003
CAS No.: 1260633-27-9
M. Wt: 475.94
InChI Key: QPHFPLZIGHLBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Its structure includes:

  • 3-Chloro-4-methoxyphenyl group: Attached via an acetamide linkage, this substituent introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects.
  • Thieno[3,2-d]pyrimidin-4-one scaffold: A fused bicyclic system combining thiophene and pyrimidinone moieties, which is associated with diverse biological activities in medicinal chemistry.
  • 2-Fluorophenyl substituent: Positioned at the pyrimidinone’s 3-position, this group contributes to steric and electronic modulation.

Its synthesis likely involves coupling reactions similar to those described for analogous structures (e.g., sulfanyl-acetamide formation via nucleophilic substitution) .

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O3S2/c1-29-17-7-6-12(10-13(17)22)24-18(27)11-31-21-25-15-8-9-30-19(15)20(28)26(21)16-5-3-2-4-14(16)23/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHFPLZIGHLBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a) N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide ()

  • Key differences: Replaces the thieno[3,2-d]pyrimidinone core with a diaminopyrimidine ring. 4-Chlorophenyl group instead of 3-chloro-4-methoxyphenyl.
  • Implications: The diaminopyrimidine core may enhance hydrogen-bonding capacity compared to the thiophene-fused system. Reduced steric bulk due to lack of methoxy substitution could improve solubility but reduce target specificity .

b) 2-{[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide ()

  • Key differences: Contains a 4-chlorophenyl group on the pyrimidinone and a trifluoromethylphenyl acetamide.
  • Implications :
    • The trifluoromethyl group increases lipophilicity and metabolic stability compared to methoxy.
    • Electron-withdrawing CF₃ may alter binding interactions in hydrophobic pockets .

c) N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide ()

  • Key differences :
    • Substitutes 2-fluorophenyl with a 2-methylpropyl group.

Core Heterocycle Variations

a) 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide ()

  • Key differences: Pyrimido[5,4-b]indol-4-one core replaces thieno[3,2-d]pyrimidinone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.